4-Methyl-1,3-benzothiazole-2,6-diamine
CAS No.: 314033-52-8
Cat. No.: VC1987118
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 314033-52-8 |
---|---|
Molecular Formula | C8H9N3S |
Molecular Weight | 179.24 g/mol |
IUPAC Name | 4-methyl-1,3-benzothiazole-2,6-diamine |
Standard InChI | InChI=1S/C8H9N3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,9H2,1H3,(H2,10,11) |
Standard InChI Key | ZRQMTKFEAJWGTP-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC2=C1N=C(S2)N)N |
Canonical SMILES | CC1=CC(=CC2=C1N=C(S2)N)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Methyl-1,3-benzothiazole-2,6-diamine features a benzothiazole core with specific substituents that define its chemical identity. The structure consists of a benzene ring fused to a thiazole ring (containing one sulfur and one nitrogen atom), with a methyl group at position 4 and amine groups at positions 2 and 6. This arrangement creates a planar aromatic system with multiple sites for hydrogen bonding and potential interactions with biological targets.
The compound's molecular structure can be represented by various notations. Its SMILES notation is CC1=CC(=CC2=C1N=C(S2)N)N, while its InChI representation is InChI=1S/C8H9N3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,9H2,1H3,(H2,10,11) . These notations provide standardized representations of the compound's structure for computational and database applications.
Biological Activity and Applications
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties. They primarily function by inhibiting the synthesis of essential bacterial proteins and enzymes. For example, some benzothiazole compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.08 μM against Mycobacterium tuberculosis and <0.01 μM against Staphylococcus aureus.
Anticancer Activity
Many benzothiazole derivatives exhibit anticancer properties, with mechanisms including induction of apoptosis in cancer cells through targeting specific signaling pathways. The diamine substitution pattern in 4-Methyl-1,3-benzothiazole-2,6-diamine might confer unique interactions with cancer-related targets, though specific studies would be needed to confirm this activity.
Other Biological Activities
Additional biological activities commonly observed in benzothiazole derivatives include antifungal, anti-inflammatory, and anticonvulsant properties. The specific substitution pattern in 4-Methyl-1,3-benzothiazole-2,6-diamine may contribute to unique activity profiles in these therapeutic areas.
Comparison with Similar Compounds
Structural Analogs
To better understand the properties of 4-Methyl-1,3-benzothiazole-2,6-diamine, it is useful to compare it with structurally related benzothiazole derivatives. Table 2 presents a comparative analysis of several such compounds:
Table 2: Comparison of 4-Methyl-1,3-benzothiazole-2,6-diamine with Related Compounds
Impact of Structural Variations
The position of substituents in benzothiazole derivatives significantly affects their chemical properties and biological activities. Some notable differences include:
These structural variations could lead to distinct biological activity profiles and pharmaceutical applications for each compound.
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